Oxdralazine: A Technical Guide to its History, Discovery, and Core Scientific Principles
Oxdralazine: A Technical Guide to its History, Discovery, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxdralazine, a lesser-known pyridazine derivative, holds a unique position in the history of antihypertensive agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Oxdralazine. While sharing a common mechanistic scaffold with its more famous cousin, hydralazine, Oxdralazine possesses distinct pharmacokinetic and pharmacodynamic properties. This document will delve into the historical context of its development, its proposed mechanism of action as a vasodilator, and the experimental methodologies used to characterize its effects. Through a synthesis of historical literature and modern pharmacological principles, this guide aims to provide a definitive resource for researchers and clinicians interested in the science of Oxdralazine.
Introduction: The Quest for Novel Antihypertensives and the Rise of Pyridazines
The mid-20th century marked a turning point in the management of hypertension, a condition transitioning from a mere symptom to a treatable disease. The quest for effective and orally bioavailable antihypertensive drugs led to the exploration of various chemical scaffolds. Among these, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, emerged as a promising candidate. The inherent chemical properties of pyridazines allow for diverse substitutions, enabling the modulation of their pharmacological activity. This chemical versatility paved the way for the synthesis of a new class of vasodilators, including the groundbreaking compound, hydralazine. It is within this exciting era of cardiovascular drug discovery that the story of Oxdralazine begins.
History and Discovery of Oxdralazine (L 6150)
The discovery of Oxdralazine, chemically known as 3-hydrazino-6-[N,N-bis-(2-hydroxyethyl)amino]pyridazine, is attributed to a team of scientists at the Lepetit pharmaceutical company in Milan, Italy. A seminal paper published in 1969 by E. Bellasio, F. Parravicini, and E. Testa in Il Farmaco, Edizione Scientifica titled "[Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]" appears to be the first public disclosure of this class of compounds[1]. This research was part of a broader program aimed at synthesizing and evaluating novel pyridazine derivatives with potential antihypertensive properties.
Synthesis of Oxdralazine
While the 1969 paper by Bellasio and colleagues provides the foundational methodology, a detailed, step-by-step synthesis protocol for Oxdralazine is not widely available. However, based on the general synthesis of 3-hydrazinopyridazines, a plausible synthetic route can be outlined. The synthesis of related compounds, such as 3-hydrazino-6-(meta-chlorophenyl)pyridazine, involves the reaction of a chloro-substituted pyridazine with hydrazine[2].
A likely synthetic pathway for Oxdralazine would start with a di-substituted pyridazine, which is then reacted with hydrazine to introduce the hydrazino group at the 3-position. The N,N-bis-(2-hydroxyethyl)amino substituent at the 6-position would likely be introduced either before or after the hydrazinolysis step, depending on the reactivity of the intermediates.
Hypothetical Synthetic Workflow:
Mechanism of Action: A Vasodilator of the Hydralazine Class
Oxdralazine is a direct-acting vasodilator, exerting its effect primarily on arterial smooth muscle.[3] Its mechanism of action is believed to be similar to that of hydralazine, although specific molecular studies on Oxdralazine are limited. The proposed mechanism involves the interference with calcium ion signaling within vascular smooth muscle cells.[4]
Signaling Pathway:
The contraction of vascular smooth muscle is dependent on the influx of calcium ions (Ca²⁺) and their subsequent binding to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction.
Hydralazine, and presumably Oxdralazine, is thought to inhibit the release of Ca²⁺ from the sarcoplasmic reticulum and may also interfere with the influx of extracellular Ca²⁺. This reduction in intracellular Ca²⁺ concentration leads to a decrease in MLCK activity, promoting vasodilation and a subsequent drop in blood pressure.[4]
Pharmacological Characterization and Clinical Studies
The pharmacological effects of Oxdralazine have been investigated in both preclinical and clinical settings. These studies have aimed to elucidate its hemodynamic effects, efficacy, and safety profile.
Hemodynamic Effects: A Comparative Analysis
A key study compared the hemodynamic effects of Oxdralazine with hydralazine in hypertensive patients.[3] The findings of this study are summarized in the table below:
| Parameter | Oxdralazine | Hydralazine |
| Onset of Action | Slower | Faster |
| Duration of Action | Longer-sustained | Less sustained |
| Effect on Arterial Pressure | Significant reduction | Significant reduction |
| Reflex Sympathetic Stimulation | More prominent | Less prominent |
Table 1: Comparative Hemodynamic Effects of Oxdralazine and Hydralazine.[3]
These findings suggest that Oxdralazine's chemical modifications result in a longer-lasting antihypertensive effect compared to hydralazine, albeit with a more pronounced reflex tachycardia.
Long-Term Clinical Efficacy and Tolerability
A long-term, open-label trial evaluated the efficacy and tolerability of Oxdralazine in combination with propranolol and chlorthalidone in patients with moderate to severe hypertension.[5]
Study Protocol:
-
Patient Population: 56 patients with moderate to severe hypertension.
-
Treatment Regimen: A combination of Oxdralazine (L 6150), propranolol, and chlorthalidone.
-
Primary Endpoints: Change in mean basal blood pressure and heart rate.
-
Duration: Long-term follow-up.
Key Findings:
-
Blood Pressure Reduction: The mean basal blood pressure of 186.9/111.8 mmHg was significantly reduced to 149.7/95.5 mmHg after one month of treatment.[5] This reduction was sustained throughout the long-term follow-up.
-
Heart Rate: The heart rate was not significantly affected, likely due to the co-administration of the beta-blocker, propranolol.[5]
-
Tolerability: The combination treatment was generally well-tolerated, with a low rate of discontinuation due to side effects.[5]
Experimental Protocols for Pharmacological Characterization
The in-depth characterization of a vasodilator like Oxdralazine requires a suite of in vitro and in vivo experimental protocols.
In Vitro Vasodilation Assay
Objective: To determine the direct vasodilatory effect of Oxdralazine on isolated arterial tissue.
Methodology:
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contractile tone.
-
Drug Administration: Cumulative concentrations of Oxdralazine are added to the organ bath.
-
Data Acquisition: The relaxation of the aortic rings is measured isometrically using a force transducer.
-
Analysis: Concentration-response curves are constructed to determine the EC₅₀ (half-maximal effective concentration) of Oxdralazine.
In Vivo Blood Pressure Monitoring in Animal Models
Objective: To assess the antihypertensive effect of Oxdralazine in a living organism.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.
-
Drug Administration: Oxdralazine is administered orally or intravenously to the SHR.
-
Blood Pressure Measurement: Arterial blood pressure is continuously monitored using a telemetry system or an indwelling arterial catheter.
-
Data Analysis: Changes in systolic, diastolic, and mean arterial pressure are recorded over time to determine the onset, magnitude, and duration of the antihypertensive effect.
Conclusion and Future Perspectives
Oxdralazine represents an interesting chapter in the history of antihypertensive drug discovery. Born from the pioneering work on pyridazine chemistry, it offered a potential alternative to hydralazine with a longer duration of action. While it did not achieve the same level of clinical prominence as its predecessor, the story of Oxdralazine underscores the importance of systematic chemical modification in drug development.
Future research could focus on elucidating the precise molecular interactions of Oxdralazine with its cellular targets, which could provide valuable insights for the design of novel vasodilators. Furthermore, a more detailed historical investigation into the archives of Lepetit (later part of Dow Chemical and now various entities) could uncover more information about the discovery and development of this intriguing compound.
References
- Bellasio, E., Parravicini, F., & Testa, E. (1969). Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity. Il Farmaco, Edizione Scientifica, 24(11), 919-929.
- Leonetti, G., Terzoli, L., Sala, C., Bianchini, C., & Zanchetti, A. (1980). Hemodynamic effects of oxdralazine and hydralazine in hypertension. Clinical Pharmacology and Therapeutics, 28(3), 334-340.
- Salvadeo, A., Villa, G., Segagni, S., & Criscuolo, D. (1979). Long-term study of oxdralazine in hypertensive patients. Arzneimittel-Forschung, 29(11), 1753-1755.
-
PrepChem. (n.d.). Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. Retrieved from [Link]
-
PatSnap. (2024). What is the mechanism of Hydralazine Hydrochloride? Retrieved from [Link]
-
Healio. (2009). A brief history of antibiotics (Part 2). Retrieved from [Link]
-
PubMed. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. Retrieved from [Link]
- Google Patents. (1973). 3-substituted amino-6-hydrazino pyridazines as hypotensives.
-
Future Medicine. (2020). Synthesis and vasodilator activity of some pyridazin-3(2H)-one based compounds. Retrieved from [Link]
-
PubMed. (2012). History of the development of rifampin. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2024). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. Retrieved from [Link]
-
MDPI. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
- Google Patents. (1994). Process for preparing 3-amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine-hydrochloride.
- Google Patents. (1993). Hydrazine synthesis.
-
PubMed. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Retrieved from [Link]
- Google Patents. (2007). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
-
LETI Pharma. (n.d.). History. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
Syngenta. (n.d.). About us. Retrieved from [Link]
-
Wikipedia. (n.d.). Kenvue. Retrieved from [Link]
-
Google Patents. (2016). (12) United States Patent. Retrieved from [Link]
-
RSC Publishing. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative pyridazine-based compounds with vasorelaxant activity. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A brief history of antibiotics (Part 2) [healio.com]
- 3. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
